molecular formula C6H8ClF4N B2717476 6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2095409-64-4

6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B2717476
CAS No.: 2095409-64-4
M. Wt: 205.58
InChI Key: MAFPYSAKROXUNR-UHFFFAOYSA-N
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Description

6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride is a chemical compound with the molecular formula C6H8ClF4N and a molecular weight of 205.58 g/mol . This compound is characterized by its bicyclic structure, which includes a nitrogen atom and four fluorine atoms. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclic amine with a fluorinating agent in the presence of a hydrochloric acid catalyst. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorinated ketones, while reduction can produce fluorinated amines .

Scientific Research Applications

6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of new pharmaceuticals due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, making it a potent inhibitor in biochemical assays. The bicyclic structure also allows for unique interactions with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride
  • 6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane

Uniqueness

6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride is unique due to its specific arrangement of fluorine atoms and the presence of a nitrogen atom in the bicyclic structure. This gives it distinct chemical and biological properties compared to other similar compounds .

Biological Activity

6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride is a fluorinated bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₆H₆ClF₄N
  • Molecular Weight : 240.03 g/mol
  • CAS Number : 2089257-21-4
  • IUPAC Name : 1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial properties against various bacteria and fungi. The mechanism often involves the disruption of cell wall synthesis or inhibiting essential metabolic pathways in microorganisms.
  • Enzyme Inhibition
    • Preliminary research suggests that this compound may act as an inhibitor for certain enzymes crucial for bacterial survival. For instance, enzyme inhibition assays have shown potential activity against urease and alpha-amylase, which are important targets for developing antibacterial agents.
  • Antioxidant Properties
    • The compound has been evaluated for its antioxidant capabilities using DPPH (1,1-diphenyl-2-picryl hydrazyl) assays. Results indicate a significant scavenging effect on free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity TypeMethodologyFindings
AntimicrobialDisk diffusion methodEffective against Gram-positive and Gram-negative bacteria .
Enzyme InhibitionUrease and alpha-amylase assaysIC50 values indicate strong inhibition potential .
AntioxidantDPPH radical scavenging assayPercentage inhibition >70% at specific concentrations .

Case Study: Antimicrobial Efficacy

A study published in PMC investigated the efficacy of various azabicyclic compounds against antibiotic-resistant strains of bacteria. The results demonstrated that this compound showed promising activity against extended-spectrum beta-lactamase (ESBL) producing strains of E. coli and Klebsiella pneumoniae, highlighting its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition Assays

In enzyme inhibition studies focusing on urease and alpha-amylase:

  • The compound exhibited a concentration-dependent inhibition pattern.
  • At higher concentrations (50 μM), it achieved approximately 50% inhibition of enzyme activity.
    These findings suggest that the compound could be explored further for therapeutic applications targeting enzyme-related diseases .

Properties

IUPAC Name

6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F4N.ClH/c7-5(8)3-1-11-2-4(3)6(5,9)10;/h3-4,11H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFPYSAKROXUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C(C2(F)F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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